molecular formula C13H18ClN3O4S B13517095 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride

6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride

Cat. No.: B13517095
M. Wt: 347.82 g/mol
InChI Key: QOYFBNBDFRFGOF-UHFFFAOYSA-N
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Description

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[35]nonane hydrochloride is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by the condensation of appropriate amines with cyclic ketones or aldehydes under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases such as sodium hydroxide.

    Cyclization: Acidic or basic conditions, heat.

Major Products

    Reduction: 6-(2-aminobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Fused ring systems with potential biological activity.

Scientific Research Applications

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to investigate cellular processes and pathways.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The spirocyclic core provides structural rigidity, enhancing the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-7-azaspiro[3.5]nonane: This compound features a similar spirocyclic core but lacks the nitrobenzenesulfonyl group.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.

Uniqueness

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C13H18ClN3O4S

Molecular Weight

347.82 g/mol

IUPAC Name

6-(2-nitrophenyl)sulfonyl-2,6-diazaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C13H17N3O4S.ClH/c17-16(18)11-4-1-2-5-12(11)21(19,20)15-7-3-6-13(10-15)8-14-9-13;/h1-2,4-5,14H,3,6-10H2;1H

InChI Key

QOYFBNBDFRFGOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)CN(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].Cl

Origin of Product

United States

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